(2-ETHOXY-1-NAPHTHYL)(PIPERIDINO)METHANONE
Overview
Description
(2-Ethoxy-1-naphthyl)(piperidino)methanone is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of an ethoxy group attached to the naphthalene ring and a piperidino group attached to the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethoxy-1-naphthyl)(piperidino)methanone typically involves the alkylation of 2-naphthol with ethyl iodide in the presence of a base such as potassium carbonate. The resulting 2-ethoxy-1-naphthol is then subjected to a Friedel-Crafts acylation reaction with piperidine and an acylating agent like acetyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-1-naphthyl)(piperidino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or piperidino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
(2-Ethoxy-1-naphthyl)(piperidino)methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a photoinitiator for polymerization reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-ethoxy-1-naphthyl)(piperidino)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall biosynthesis or signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone: Similar in structure but with a pyrrolidinyl group instead of a piperidino group.
2-Ethoxy-1-naphthoylamino]methylboronic acid: Contains a boronic acid moiety and is used in different applications.
Uniqueness
(2-Ethoxy-1-naphthyl)(piperidino)methanone is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
(2-ethoxynaphthalen-1-yl)-piperidin-1-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-21-16-11-10-14-8-4-5-9-15(14)17(16)18(20)19-12-6-3-7-13-19/h4-5,8-11H,2-3,6-7,12-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSYTZZVJGFBIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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